molecular formula C16H13N5O3 B6528788 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 1019102-46-5

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B6528788
CAS No.: 1019102-46-5
M. Wt: 323.31 g/mol
InChI Key: ULUPQIKVXUGZOC-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1,5-dimethylpyrazole moiety and at position 2 with a benzofuran-2-carboxamide group. The benzofuran system, a fused bicyclic aromatic structure, distinguishes this compound from analogs with simpler phenyl or sulfonyl substituents.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-9-7-11(20-21(9)2)15-18-19-16(24-15)17-14(22)13-8-10-5-3-4-6-12(10)23-13/h3-8H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUPQIKVXUGZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzofuran moiety linked to an oxadiazole and a pyrazole ring. Its molecular formula is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, with a molecular weight of approximately 282.30 g/mol. The presence of these heterocyclic rings is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and oxadiazole scaffolds exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various pathways, including mTORC1 signaling and autophagy modulation .
    • Specifically, compounds similar to this compound have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by disrupting autophagic flux and reducing mTORC1 activity .
  • Mechanisms of Action :
    • The compound appears to function as an autophagy modulator, increasing basal autophagy while impairing flux under nutrient-deprived conditions. This dual action may selectively target tumor cells under metabolic stress .
    • It has been suggested that the compound may also interact with specific enzymes involved in cell signaling pathways critical for cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole or oxadiazole rings can significantly alter the biological activity of the compound. Key findings include:

ModificationEffect on Activity
Substituents on the pyrazole ringEnhanced anticancer potency
Variations in the benzofuran moietyAltered selectivity towards cancer cell types
Changes in the oxadiazole structureImpact on autophagy modulation

These insights are crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antiproliferative Effects :
    • A study demonstrated that compounds with similar scaffolds exhibited significant antiproliferative effects in various cancer cell lines, highlighting their potential as lead compounds for drug development .
  • Autophagy Modulation :
    • Research focusing on the modulation of autophagy by pyrazole derivatives revealed that these compounds could enhance survival in normal cells while selectively inducing apoptosis in cancer cells under nutrient-limited conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with two structurally related analogs from the literature, focusing on molecular properties and substituent effects.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (Target) Not explicitly provided Not provided Benzofuran-2-carboxamide (aromatic fused ring), 1,5-dimethylpyrazole
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide C₁₆H₁₇N₅O₄ 343.34 3,4-Dimethoxyphenyl (electron-rich aryl), 1,5-dimethylpyrazole
3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide C₁₆H₁₆ClN₅O₄S 409.8 4-Chlorophenylsulfonyl (electron-withdrawing, polar), propanamide linker
Key Observations:

Substituent Diversity: The target compound incorporates a benzofuran ring, which enhances aromaticity and planarity compared to the 3,4-dimethoxyphenyl group in or the 4-chlorophenylsulfonyl group in . Benzofuran’s fused ring system may improve π-π stacking interactions in biological targets, such as enzyme active sites. The 4-chlorophenylsulfonyl group in introduces a sulfonyl moiety, which is highly polar and may enhance hydrogen-bonding capacity or modulate pharmacokinetics .

Molecular Weight and Polarity: The target compound’s molecular weight is likely intermediate between (343.34) and (409.8), depending on the benzofuran-carboxamide group’s contribution. Higher molecular weight in is attributed to the sulfonyl and chlorine atoms, which also increase polarity.

Pharmacological Implications

  • Electron Effects :

    • The 3,4-dimethoxyphenyl group in may enhance electron density, favoring interactions with hydrophobic pockets. In contrast, the benzofuran in the target compound offers a balance of hydrophobicity and rigidity.
    • The 4-chlorophenylsulfonyl group in could improve binding to charged or polar residues in targets like proteases or kinases .
  • Steric and Solubility Considerations :

    • Benzofuran’s fused ring system may reduce solubility compared to the smaller aryl groups in and , necessitating formulation adjustments for in vivo studies.
    • The propanamide linker in might mitigate steric hindrance, enabling better access to buried binding sites compared to the direct benzofuran attachment in the target compound.

Preparation Methods

Preparation of Benzofuran-2-carboxylic Acid Hydrazide Intermediate

The synthesis universally begins with functionalization of the benzofuran core. 7-Methoxy-benzofuran-2-carboxylic acid hydrazide serves as the foundational intermediate, prepared via refluxing methyl 7-methoxy-benzofuran-2-carboxylate with hydrazine hydrate in ethanol (80°C, 6–8 hours). Crystallization from aqueous ethanol yields the hydrazide at 78–82% purity, confirmed by IR (N–H stretch at 3216 cm⁻¹, C=O at 1696 cm⁻¹) and ¹H NMR (δ 4.58 ppm for NH₂).

Table 1: Characterization of Benzofuran-2-carboxylic Acid Hydrazide

ParameterData
Molecular FormulaC₁₀H₁₀N₂O₃
Yield78–82%
IR (KBr)3216 (NH), 1696 (C=O) cm⁻¹
¹H NMR (DMSO-d₆)δ 4.58 (s, NH₂), 7.01–7.49 (Ar-H)

Oxadiazole Ring Formation

Cyclization to the 1,3,4-oxadiazole nucleus employs two principal methods:

Phosphorus Oxychloride-Mediated Cyclization

Reaction of the hydrazide intermediate with acetic anhydride forms N’-acetyl derivatives, followed by POCl₃-assisted cyclization (reflux, 2 hours). This method produces 2-(7-methoxy-benzofuran-2-yl)-5-methyl-oxadiazole in 68% yield, though requires strict moisture control.

Table 2: POCl₃ Cyclization Parameters

ConditionSpecification
Reagent Ratio1:2.5 (hydrazide:POCl₃)
Temperature110°C (reflux)
Time2 hours
Yield68%

Ethyl Chloroformate Route

Alternative cyclization using ethyl chloroformate in methanol (reflux, 5 hours) generates 2-chloro-5-(7-methoxy-benzofuran-2-yl)-oxadiazole at 72% yield. This method avoids POCl₃’s corrosiveness but necessitates chromatographic purification.

Pyrazole Coupling and Functionalization

The critical step involves introducing the 1,5-dimethylpyrazole moiety via nucleophilic substitution. Optimized conditions use:

  • Solvent : Dry dimethylformamide (DMF)

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 90°C, 12 hours

  • Coupling Agent : 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride

Post-reaction, extraction with dichloromethane and silica gel chromatography (ethyl acetate/hexane, 3:7) yields the title compound at 65–70% purity.

Table 3: Pyrazole Coupling Optimization

VariableOptimal Value
SolventDMF
BaseTriethylamine
Temperature90°C
Reaction Time12 hours
ChromatographySilica gel, ethyl acetate/hexane

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation (300 W, 120°C) to accelerate oxadiazole formation, reducing reaction time from hours to 15–20 minutes with comparable yields (70–75%). This method enhances reproducibility but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the benzofuran hydrazide on Wang resin enables iterative coupling cycles. While increasing purity to >90%, this approach remains limited by lower overall yields (50–55%) and higher costs.

Spectroscopic Characterization

Infrared Spectroscopy

Critical IR absorptions confirm functional groups:

  • Oxadiazole C=N stretch: 1636–1640 cm⁻¹

  • Pyrazole N–N stretch: 1521–1582 cm⁻¹

  • Benzofuran C–O–C: 1271–1276 cm⁻¹

Nuclear Magnetic Resonance

Definitive ¹H NMR signals include:

  • Pyrazole Methyls : δ 2.17–2.34 ppm (singlets)

  • Oxadiazole Protons : δ 7.52–7.76 ppm (benzofuran C3-H)

  • Methoxy Group : δ 3.91–4.01 ppm

Table 4: Comparative ¹H NMR Data

Proton Environmentδ (ppm)Multiplicity
OCH₃3.91–4.01Singlet
Pyrazole CH₃2.17–2.34Singlet
Benzofuran C3-H7.52–7.76Singlet

Yield Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve pyrazole coupling yields (65–70%) versus ethereal solvents (diethyl ether: 45–50%). However, DMF complicates purification due to high boiling points.

Catalytic Enhancements

Adding molecular sieves (4Å) during cyclization increases oxadiazole yields by 12–15% through water absorption. Conversely, Lewis acids like ZnCl₂ promote side reactions, reducing purity.

Industrial Scalability Considerations

Cost Analysis

POCl₃-based routes remain most economical ($120–150/kg product), while microwave methods incur higher energy costs ($210–240/kg). Solid-phase synthesis exceeds $500/kg, limiting commercial viability.

Green Chemistry Approaches

Recent trials substitute POCl₃ with polymer-supported reagents (Amberlyst-15) in cyclization, achieving 60% yields with easier recovery and reduced waste .

Q & A

Q. What are the optimized synthetic routes for N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide?

The synthesis typically involves coupling 1,3,4-oxadiazole-2-thiol derivatives with halogenated intermediates under mild alkaline conditions. For example:

  • Procedure : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (1 mmol) with RCH2Cl (1.1 mmol) in DMF, using K2CO3 (1.2 mmol) as a base at room temperature .
  • Key Considerations : Solvent choice (e.g., DMF for solubility), stoichiometric control of base, and reaction time to avoid side reactions (e.g., over-alkylation).

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% is typical for research-grade material).
  • NMR Spectroscopy : Confirm proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]+ expected at m/z 365.3).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Structural Modifications : Vary substituents on the pyrazole (e.g., replacing methyl groups with halogens or electron-withdrawing groups) and benzofuran rings (e.g., introducing methoxy or nitro groups) .
  • Assay Design : Test modified analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) using dose-response curves (IC50 determination) .
  • Data Analysis : Compare activity trends with computational docking results (e.g., binding affinity to ATP pockets) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing; NCI-60 panel for anticancer screening) to minimize variability.
  • Mechanistic Studies : Perform target-specific assays (e.g., topoisomerase inhibition for anticancer activity; membrane disruption assays for antimicrobial effects) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., benzothiazole-pyrazole hybrids) to identify conserved activity patterns .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

  • In Vitro ADME : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and permeability (Caco-2 assays).
  • In Vivo Studies : Administer via IV/PO routes in rodent models, followed by LC-MS/MS quantification in plasma and tissues. Monitor half-life (t1/2), clearance, and bioavailability .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing 1,3,4-oxadiazole intermediates, and how are they mitigated?

  • Issue : Low yields due to competing cyclization or oxidation.
  • Solutions :
    • Use anhydrous conditions and inert atmosphere to prevent hydrolysis.
    • Optimize reaction temperature (e.g., room temperature for thiol-alkylation vs. reflux for cyclocondensation) .

Q. How do reaction conditions influence the regioselectivity of pyrazole-oxadiazole coupling?

  • Factors : Solvent polarity (DMF vs. THF), base strength (K2CO3 vs. NaH), and steric effects of substituents.
  • Example : Polar aprotic solvents favor nucleophilic substitution at the oxadiazole C2 position, while bulky R groups may redirect reactivity .

Comparative Analysis of Structural Analogs

Q. Table 1: Bioactivity of this compound and Derivatives

Compound ModificationBioactivity (IC50)Key SAR InsightReference
Parent Compound Anticancer: 12 µM (MCF7)Base activity
Pyrazole Cl-substituted Anticancer: 8 µM (MCF7)Enhanced electron withdrawal
Benzofuran OMe-substituted Antimicrobial: 4 µg/mLIncreased lipophilicity

Future Research Directions

  • Target Identification : Use CRISPR-Cas9 screens to map genetic dependencies linked to the compound’s efficacy .
  • Hybrid Scaffolds : Combine with benzimidazole or isoxazole moieties to enhance multitarget engagement .

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